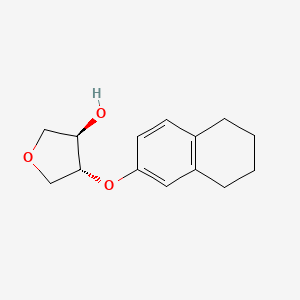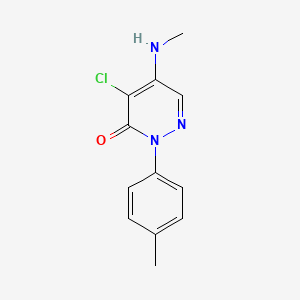![molecular formula C9H12F2N2O3 B2761971 tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate CAS No. 2375260-49-2](/img/structure/B2761971.png)
tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluoromethyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to yield the final product . The overall yield of this synthesis is approximately 59.5% .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxazole derivatives, while substitution reactions can produce compounds with different functional groups attached to the oxazole ring.
Aplicaciones Científicas De Investigación
tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group and oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-[2-(difluoromethyl)pyridin-4-yl]carbamate
- Tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate
- Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate
Uniqueness
tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to similar compounds with pyridine, cyclopentyl, or phenyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O3/c1-9(2,3)16-8(14)13-5-4-15-7(12-5)6(10)11/h4,6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWFNCSXHEALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375260-49-2 |
Source


|
| Record name | tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-N-methylpropanamide](/img/structure/B2761895.png)
![4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2761896.png)
![(2S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B2761897.png)


![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)





![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)

